

# Application Notes and Protocols for Barium Cyanide in Metallurgical Processes

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## Compound of Interest

Compound Name: Barium cyanide

Cat. No.: B1221445

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Disclaimer: **Barium cyanide** and other cyanide compounds are highly toxic and environmentally hazardous. These notes are intended for informational purposes for qualified researchers and professionals with appropriate safety training and facilities. Adherence to all applicable safety regulations and waste disposal protocols is mandatory.

## Introduction

Barium compounds, in conjunction with cyanides, have historically been utilized in specific metallurgical heat treatment processes, most notably in liquid carburizing and cyaniding for the case hardening of steels. While the direct use of **barium cyanide** ( $\text{Ba}(\text{CN})_2$ ) is less common than the in-situ formation of cyanide complexes in molten salt baths containing barium chloride ( $\text{BaCl}_2$ ) and sodium cyanide ( $\text{NaCN}$ ), the underlying principle involves the diffusion of both carbon and nitrogen into the steel surface to create a hard, wear-resistant case over a tougher core. These processes are valued for their rapid case formation and the desirable properties they impart to the treated components.

## Application 1: High-Temperature Cyaniding for Case Hardening of Steel

High-temperature cyaniding is a thermochemical treatment that enriches the surface of steel parts with carbon and nitrogen. This process is particularly effective for achieving deep case depths and high surface hardness, enhancing wear resistance and fatigue life. The molten salt

bath typically contains a mixture of sodium cyanide, barium chloride, and other salts. Barium chloride acts as a fluidizer and is a key component in these high-temperature baths.

### Experimental Protocol: High-Temperature Cyaniding of Low-Carbon Steel

This protocol describes a general procedure for the case hardening of low-carbon steel components.

#### 1. Materials and Equipment:

- Low-carbon steel components (e.g., AISI 1018)
- Salt bath furnace with temperature control up to 1000°C
- Cyaniding salt mixture (see Table 1 for compositions)
- Quenching tank with appropriate medium (oil or water)
- Tempering furnace
- Personal Protective Equipment (PPE): heat-resistant gloves, apron, face shield, and respiratory protection suitable for cyanide environments.
- Hardness testing equipment (e.g., Rockwell or Vickers)
- Metallographic sample preparation equipment
- Microscope for case depth analysis

#### 2. Procedure:

- Pre-treatment: Thoroughly clean the steel components to remove any oils, grease, or scale.
- Salt Bath Preparation: In a well-ventilated area with appropriate safety measures, prepare the salt bath in the furnace according to the compositions listed in Table 1. Heat the furnace to the desired operating temperature (typically 930-960°C) and allow the salts to melt completely and stabilize.
- Heating and Soaking: Immerse the steel components in the molten salt bath. The soaking time will depend on the desired case depth (refer to Table 2 for guidance). Typical durations range from 1.5 to 6 hours.<sup>[1]</sup>
- Quenching: After the designated soaking time, promptly remove the components from the salt bath and quench them in a suitable medium (e.g., oil or water) to achieve the desired hardness.<sup>[2]</sup>
- Cleaning: After quenching, thoroughly clean the components to remove any residual salt.
- Tempering: Temper the hardened components at a low temperature (e.g., 180-200°C) to relieve stresses and improve toughness.<sup>[1]</sup>
- Analysis:

- Measure the surface hardness using a Rockwell (HRC) or Vickers (HV) hardness tester.
- Perform a metallographic analysis on a cross-section of a sample part to determine the case depth and microstructure.

Quantitative Data:

Table 1: High-Temperature Cyaniding Salt Bath Compositions

Component	Composition 1[1]	Composition 2[3]
Sodium Cyanide (NaCN)	~8%	6%
Barium Chloride (BaCl <sub>2</sub> )	~82%	80%
Sodium Chloride (NaCl)	~10%	14%

Table 2: Process Parameters and Resulting Properties for High-Temperature Cyaniding

Parameter	Value Range[1]	Example (ASTM A-517 Steel)[3]
Operating Temperature	930 - 960°C	850°C
Soaking Time	1.5 - 6 hours	3 hours
Resulting Case Depth	0.15 - 2.0 mm	Not specified
Achieved Surface Hardness	HRC 63 - 65	Max. 63.5 HRC
Surface Carbon Content	0.8 - 1.2%	Not specified
Surface Nitrogen Content	0.2 - 0.3%	Not specified

## Application 2: Liquid Carburizing

Liquid carburizing is a similar case hardening process where steel parts are immersed in a molten salt bath containing cyanides. The process primarily aims to diffuse carbon into the steel surface, although some nitrogen is also introduced, which enhances hardness. Molten salt baths for liquid carburizing often contain sodium cyanide and barium chloride.[4]

## Experimental Protocol: Liquid Carburizing of Steel Components

### 1. Materials and Equipment:

- Steel components
- Liquid carburizing salt mixture (see Table 3 for a general composition)
- Salt bath furnace (operating temperature 845 - 955°C)[4]
- Quenching tank and medium
- Tempering furnace
- Appropriate PPE and safety equipment

### 2. Procedure:

- Pre-treatment: Ensure components are clean and free of contaminants.
- Bath Operation: Heat the salt bath to the operating temperature of 845 - 955°C.[4]
- Immersion: Submerge the steel parts in the molten salt. The duration of immersion dictates the case depth. This process is generally faster than gas or pack carburizing.
- Quenching and Tempering: Following immersion, quench and temper the parts as described in the high-temperature cyaniding protocol.
- Post-treatment and Analysis: Clean the parts and analyze for surface hardness and case depth.

### Quantitative Data:

Table 3: General Composition and Parameters for Liquid Carburizing

Parameter	Description
Salt Bath Composition	A mixture of sodium cyanide (NaCN) and barium chloride (BaCl <sub>2</sub> ). The concentration of NaCN can be around 30-35%. <sup>[5]</sup> Other salts like chlorides and carbonates may also be present. <sup>[4]</sup>
Operating Temperature	845 - 955°C <sup>[4]</sup>
Typical Case Depth	Up to 0.6 mm for medium-temperature cyaniding (820-860°C), and 0.5 to 2 mm for high-temperature cyaniding (930-950°C). <sup>[4]</sup> Liquid carburizing can produce cases up to 0.025 inches (approx. 0.64 mm). <sup>[6]</sup>
Process Time	Shorter than other carburizing methods, often ranging from 20 to 30 minutes for thin cases. <sup>[4]</sup>
Resulting Properties	Produces a hard, wear-resistant case. The case is typically higher in carbon and lower in nitrogen compared to that produced by cyaniding at lower temperatures. <sup>[4]</sup>

## Visualizations

### Logical Workflow for High-Temperature Cyaniding



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Caption: Workflow for the high-temperature cyaniding process.

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